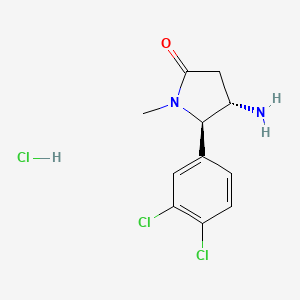

(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride

Description

(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative with a stereochemically defined structure. Its molecular formula is C₁₁H₁₃Cl₃N₂O, and it has a molecular weight of 295.59 g/mol . The compound features a 3,4-dichlorophenyl substituent at the 5-position of the pyrrolidin-2-one core, an amino group at the 4-position, and a methyl group at the 1-position. The CAS registry number is 1803592-12-2, and it is currently listed as temporarily out of stock in commercial catalogs .

Properties

IUPAC Name |

(4S,5R)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H/t9-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPQYOQCRLDDDR-QLSWKGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), phenyl derivatives (from reduction), and various substituted derivatives (from substitution).

Scientific Research Applications

(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one Hydrochloride

- Molecular Formula : C₁₁H₁₃F₂ClN₂O

- Molecular Weight : ~262.5 g/mol (estimated)

- Key Differences: Replaces the 3,4-dichlorophenyl group with 3,4-difluorophenyl, reducing steric bulk and altering electronic properties due to fluorine’s higher electronegativity. This substitution may impact binding affinity in receptor-targeted applications. Notably, this compound is listed as discontinued in commercial databases, suggesting challenges in synthesis or stability .

(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone Dihydrochloride

- Molecular Formula : C₁₂H₁₇Cl₂N₃O

- Key Differences: Incorporates a pyridinylmethylamino side chain instead of the dichlorophenyl group. This compound is available as a dihydrochloride salt (CAS 1286208-22-7) .

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Key Differences : Features hydroxymethyl and hydroxy groups, increasing polarity and reducing logP compared to the dichlorophenyl derivative. This structural variation suggests applications in hydrophilic environments or as a metabolic intermediate .

Dichlorophenyl-Containing Pharmaceuticals

Sertraline Hydrochloride

- Structure : A tetralin derivative with a 3,4-dichlorophenyl group.

- Molecular Formula : C₁₇H₁₇Cl₂N·HCl

- Key Differences: While sharing the 3,4-dichlorophenyl motif, Sertraline’s tetralin core contrasts sharply with the pyrrolidinone scaffold. Sertraline is a selective serotonin reuptake inhibitor (SSRI), highlighting how core structure dictates pharmacological activity. The stereochemical resolution of Sertraline analogues (e.g., using D-(-)-mandelic acid) underscores the importance of chirality in drug design .

Comparative Data Table

Research Implications and Notes

- This may influence membrane permeability or target binding .

- Stereochemical Sensitivity : The (4S,5R) configuration is critical for activity, as seen in Sertraline’s stereospecific synthesis .

- Synthesis Challenges : The discontinuation of the difluoro analogue (CAS 1423029-81-5) may reflect synthetic hurdles, such as low yield or purification difficulties, common in halogenated compound synthesis .

Biological Activity

(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one; hydrochloride is a compound with potential therapeutic applications. Its biological activity has been investigated in various studies, revealing its effects on different biological systems. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12Cl2N2O

- Molecular Weight : 245.13 g/mol

- CAS Number : 66335-38-4

The compound features a pyrrolidine ring substituted with an amino group and a dichlorophenyl moiety, which are critical for its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. It has been shown to inhibit various viruses effectively. For instance:

- Mechanism of Action : The compound appears to interfere with viral replication processes. It was found to inhibit human adenovirus (HAdV) with an IC50 value of 0.27 µM, demonstrating significant potency compared to standard antiviral agents like niclosamide .

Cytotoxicity

A notable aspect of (4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one; hydrochloride is its cytotoxicity profile:

- Selectivity Index : Compounds derived from this structure showed selectivity indexes greater than 100, indicating low toxicity towards host cells while effectively targeting viral cells .

- In Vivo Studies : In animal models, the maximum tolerated dose was reported as 150 mg/kg without significant adverse effects, reinforcing its potential for therapeutic use .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral DNA Replication : The compound disrupts the DNA replication cycle of viruses by targeting specific enzymes involved in the process.

- Cellular Uptake Mechanisms : Studies suggest that the compound is readily absorbed by cells, enhancing its efficacy against viral infections.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of (4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one; hydrochloride against HAdV demonstrated:

- In Vitro Results : The compound exhibited significant antiviral activity with minimal cytotoxicity in cultured human cells.

- In Vivo Results : Animal studies indicated effective viral load reduction without observable side effects.

Case Study 2: Toxicological Assessment

A toxicological assessment evaluated the safety profile of the compound:

- Acute Toxicity Testing : LD50 values were determined through various routes of administration in rodents, showing a high safety margin.

- Chronic Exposure Studies : Long-term exposure did not result in significant adverse effects on organ function or behavior in test subjects.

Data Table: Summary of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.